Divergent Inhibition of Androstenedione Hydroxylases: 5β‑Androstan‑17β‑ol vs. 5α‑Androstan‑17β‑ol
In a direct head‑to‑head comparison using rat hepatic microsomes, 5β‑androstan‑17β‑ol and its 5α‑epimer exhibited a cross‑over inhibition profile against androstenedione 6β‑ and 16α‑hydroxylase activities. The 5β‑epimer was approximately 2.4‑fold less potent on 6β‑hydroxylase but 2.5‑fold more potent on 16α‑hydroxylase [1].
| Evidence Dimension | IC₅₀ for inhibition of rat hepatic microsomal androstenedione hydroxylase activities |
|---|---|
| Target Compound Data | 5β-Androstan-17β-ol: 6β-hydroxylase IC₅₀ = 0.11 mM; 16α-hydroxylase IC₅₀ = 0.065 mM |
| Comparator Or Baseline | 5α-Androstan-17β-ol: 6β-hydroxylase IC₅₀ = 0.046 mM; 16α-hydroxylase IC₅₀ = 0.026 mM |
| Quantified Difference | 6β-hydroxylase: 5β-epimer 2.4‑fold less potent (0.11 vs 0.046 mM); 16α-hydroxylase: 5β-epimer 2.5‑fold more potent (0.065 vs 0.026 mM) |
| Conditions | Rat (Rattus norvegicus) hepatic microsomal P450 assay; pH 7.4; androst‑4-ene-3,17‑dione substrate; Murray & Mehta 1990 [1] |
Why This Matters
The opposite selectivity profiles mean that the two epimers are not interchangeable in any P450 inhibition or steroid metabolism study; selecting the correct epimer is essential for reproducible enzyme modulation data.
- [1] Murray M, Mehta I. Structure-activity relationships in the in vitro modulation of rat hepatic microsomal androst-4-ene-3,17-dione hydroxylase activities by derivatives of 5α- and 5β-androstane. J Steroid Biochem. 1990;35(3-4):465-471. Data also curated in BRENDA (EC 1.14.99.12). View Source
